molecular formula C22H21N5O4 B2739969 N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251634-10-2

N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2739969
CAS RN: 1251634-10-2
M. Wt: 419.441
InChI Key: CCVQHORNQQIVHM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including triazolo[4,3-a]pyrazines, involves various strategies that yield compounds with potential biological activities. For example, the treatment of ethoxymethylene-phenyl-oxazolone with activated methylene compounds under specific conditions leads to the formation of pyran-2-ones and fused pyran-2-ones, demonstrating a method for constructing complex heterocycles that could be analogous to the synthesis of the queried compound (Kočevar et al., 1992).

Antimicrobial and Antioxidant Activities

Derivatives of pyrazole-acetamide, such as those studied by Chkirate et al. (2019), show significant antioxidant activity. These derivatives are synthesized and characterized, with their coordination complexes showing potential biological activities. This research suggests that similar compounds, including the one , may exhibit antioxidant or antimicrobial properties through their interaction with biological systems (Chkirate et al., 2019).

Anticancer Activities

Compounds related to the queried chemical structure have been evaluated for their anticancer activities. For instance, heterocyclic derivatives like 1,3,4-oxadiazole and pyrazoles have been investigated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. These studies provide a foundation for understanding how similar compounds could be developed for therapeutic applications (Faheem, 2018).

Binding and Interaction with Biological Targets

Research on the structural basis for the interaction of related compounds with biological targets, such as adenosine human receptor antagonists, provides insight into how the queried compound might be optimized for binding to specific receptors. This optimization can lead to the development of compounds with selective activity and potential therapeutic benefits (Falsini et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-11-7-5-9-16(18)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-17-10-6-4-8-15(17)2/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVQHORNQQIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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